molecular formula C21H26 B1352716 3,6-DI-Tert-butylfluorene CAS No. 58775-07-8

3,6-DI-Tert-butylfluorene

Cat. No.: B1352716
CAS No.: 58775-07-8
M. Wt: 278.4 g/mol
InChI Key: IWUHFBNEZZKUEY-UHFFFAOYSA-N
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Description

3,6-DI-Tert-butylfluorene is an organic compound with the molecular formula C21H26. It is a derivative of fluorene, where two tert-butyl groups are attached at the 3 and 6 positions of the fluorene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields .

Biochemical Analysis

Biochemical Properties

3,6-DI-Tert-butylfluorene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other biomolecules such as transport proteins, influencing their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the potential long-term impacts of this compound in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biochemical effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation and elimination from the body. It interacts with enzymes such as cytochrome P450, which facilitate its breakdown into various metabolites . These metabolic pathways are essential for understanding how this compound is processed within biological systems and its potential impacts on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of this compound is crucial for understanding its overall impact on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is vital for elucidating its precise mechanisms of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-DI-Tert-butylfluorene can be synthesized through electrophilic substitution reactions. One common method involves the use of 2,2’-diiodo-4,4’-di-tert-butyldiphenylmethane as a precursor. This compound undergoes electrophilic substitution to yield this compound . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,6-DI-Tert-butylfluorene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield fluorenone derivatives, while substitution reactions can introduce various functional groups into the fluorene ring .

Scientific Research Applications

3,6-DI-Tert-butylfluorene has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the tert-butyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This unique structure makes it particularly useful in applications requiring stability and specific reactivity patterns .

Properties

IUPAC Name

3,6-ditert-butyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26/c1-20(2,3)16-9-7-14-11-15-8-10-17(21(4,5)6)13-19(15)18(14)12-16/h7-10,12-13H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUHFBNEZZKUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(CC3=C2C=C(C=C3)C(C)(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456726
Record name 3,6-DI-TERT-BUTYLFLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58775-07-8
Record name 3,6-DI-TERT-BUTYLFLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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